molecular formula C18H20N6O2S B6439811 5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-4-methyl-1,3-thiazole CAS No. 2548987-70-6

5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-4-methyl-1,3-thiazole

Cat. No. B6439811
CAS RN: 2548987-70-6
M. Wt: 384.5 g/mol
InChI Key: NQTJQUVXVLWKOS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and a thiazole ring . It belongs to the class of heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and requires precise control over reaction conditions. While specific synthesis methods for this exact compound are not available, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-diones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings, including a triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and a thiazole ring . These rings are connected through various functional groups, creating a complex three-dimensional structure.

properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-11-16(27-10-19-11)18(25)23-7-6-12(8-23)9-26-15-5-4-14-20-21-17(13-2-3-13)24(14)22-15/h4-5,10,12-13H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTJQUVXVLWKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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